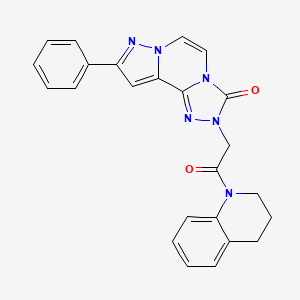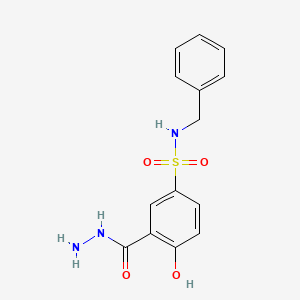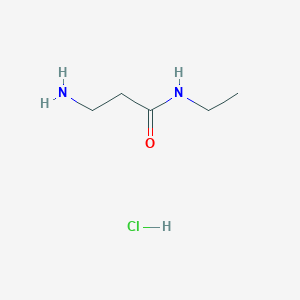![molecular formula C13H16N4O4 B2427922 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941946-59-4](/img/structure/B2427922.png)
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
Research has explored the synthesis of derivatives related to this compound, focusing on their potential as anticancer agents. Al-Sanea et al. (2020) synthesized compounds with variations on the pyrimidine ring, which showed notable cancer cell growth inhibition against several cancer cell lines, such as HOP-92 and NCI-H226, demonstrating their potential as anticancer agents (Al-Sanea et al., 2020).
Synthesis and Biological Activities
Studies by Su et al. (1986) have described the synthesis of analogues with similar structures, highlighting their significant anticancer activities in vitro and in vivo. This work underscores the chemical versatility and potential biological significance of compounds within this chemical class (Su et al., 1986).
Anti-Inflammatory and Analgesic Properties
Research by Abu-Hashem et al. (2020) has led to the synthesis of novel derivatives with varying structures, exhibiting significant anti-inflammatory and analgesic activities. This suggests the compound's relevance in developing new treatments for inflammation and pain (Abu-Hashem et al., 2020).
Antitumor Activities
Xiong Jing (2011) synthesized variants of this compound and tested their antitumor activities, indicating selective anti-tumor activities, thus contributing to the understanding of its potential in cancer therapy (Xiong Jing, 2011).
Antimicrobial Applications
Studies by Hossan et al. (2012) have synthesized pyrimidinones and oxazinones derivatives with antimicrobial properties, highlighting the compound's utility in addressing bacterial and fungal infections (Hossan et al., 2012).
Antibacterial and Antitumor Activity
Research by Gasparyan et al. (2016) demonstrated that synthesized compounds related to this chemical showed low antibacterial and antitumor activity, providing insights into its potential limitations in these applications (Gasparyan et al., 2016).
properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-4-7-5-15-11-9(10(7)21-3)12(19)17(6-8(14)18)13(20)16(11)2/h5H,4,6H2,1-3H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRKQHVXKVRTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)







![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)


![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)

![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)